2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
The compound “2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule with the molecular formula C17H28N3O4 . It has a molecular weight of 338.4 g/mol .
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 338.4 g/mol, an XLogP3-AA of 1.3, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 338.20798138 g/mol . It has a topological polar surface area of 81.1 Ų and a heavy atom count of 24 .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes
A study by Chkirate et al. (2019) on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions demonstrated the impact of hydrogen bonding on the self-assembly process and revealed significant antioxidant activity. The study highlights the role of coordination chemistry in designing compounds with potential biological and pharmacological applications (Chkirate et al., 2019).
Antimicrobial Activities
Synthesis and In Vitro Antimicrobial Activities
Sharma et al. (2004) explored the antimicrobial potential of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing the process of synthesizing compounds with notable efficacy against various microbial strains. This emphasizes the ongoing search for new antimicrobial agents in the fight against resistant pathogens (Sharma et al., 2004).
Toxicological Evaluation
Toxicological Evaluation of a Novel Compound
The work by Karanewsky et al. (2015) on 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide provided a comprehensive toxicological evaluation, underscoring the importance of safety assessments in the development of new chemicals for food and beverage applications (Karanewsky et al., 2015).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-7-21-19(26)10-24-20(14-11-29-12-15(14)23-24)22-18(25)9-13-5-6-16(27-2)17(8-13)28-3/h5-6,8H,4,7,9-12H2,1-3H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBXLHOECYKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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